2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile
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Overview
Description
2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile is a complex organic compound featuring a pyrazole ring, a benzonitrile group, and a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile typically involves the condensation of 5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazole-4-carbaldehyde with 2-aminobenzonitrile under acidic or basic conditions. The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the condensation process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzonitrile group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Products may include oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted benzonitrile derivatives.
Scientific Research Applications
2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of the target compound.
2-aminobenzonitrile: Another precursor used in the synthesis.
Hydrazone derivatives: Compounds with similar hydrazone linkages.
Uniqueness
2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
Molecular Formula |
C22H15N5O |
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Molecular Weight |
365.4 g/mol |
IUPAC Name |
2-[(3-oxo-2,5-diphenyl-1H-pyrazol-4-yl)diazenyl]benzonitrile |
InChI |
InChI=1S/C22H15N5O/c23-15-17-11-7-8-14-19(17)24-25-21-20(16-9-3-1-4-10-16)26-27(22(21)28)18-12-5-2-6-13-18/h1-14,26H |
InChI Key |
XOFWEMULYAZIFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)N(N2)C3=CC=CC=C3)N=NC4=CC=CC=C4C#N |
Origin of Product |
United States |
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